molecular formula C13H11BrN2O B12478263 N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide

N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide

Cat. No.: B12478263
M. Wt: 291.14 g/mol
InChI Key: KLHKQLHWXIXOAF-UHFFFAOYSA-N
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Description

N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a copper-catalyzed selective C5-H bromination of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent . The reaction conditions include the use of a cupric catalyst and an alkaline additive for the bromination step.

Industrial Production Methods

Industrial production of N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide may involve large-scale bromination and amide formation reactions. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure.

Scientific Research Applications

N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s quinoline core makes it a potential candidate for studying biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-8-yl)cyclopropanecarboxamide: Lacks the bromine atom at the 5-position, which may affect its chemical reactivity and biological activity.

    N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    N-(5-fluoroquinolin-8-yl)cyclopropanecarboxamide: Contains a fluorine atom, which can significantly alter its reactivity and interactions.

Uniqueness

N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide is unique due to the presence of the bromine atom, which enhances its chemical reactivity and potential biological activities. The combination of the quinoline ring and the cyclopropanecarboxamide group further contributes to its distinct properties and applications.

Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

N-(5-bromoquinolin-8-yl)cyclopropanecarboxamide

InChI

InChI=1S/C13H11BrN2O/c14-10-5-6-11(16-13(17)8-3-4-8)12-9(10)2-1-7-15-12/h1-2,5-8H,3-4H2,(H,16,17)

InChI Key

KLHKQLHWXIXOAF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3

Origin of Product

United States

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